molecular formula C13H8ClN3O2S B11345857 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11345857
M. Wt: 305.74 g/mol
InChI Key: XOFFFZXJVSLMFY-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a chlorophenyl group, a thiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized with α-haloketones to form the thiazole ring. The final step involves the reaction of the thiazole derivative with oxalyl chloride and subsequent cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of a chlorophenyl group, thiazole ring, and oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H8ClN3O2S

Molecular Weight

305.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H8ClN3O2S/c14-9-3-1-8(2-4-9)11-7-10(17-19-11)12(18)16-13-15-5-6-20-13/h1-7H,(H,15,16,18)

InChI Key

XOFFFZXJVSLMFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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